molecular formula C14H26OSi B14526539 Triethyl[(octa-1,3,7-trien-3-yl)oxy]silane CAS No. 62418-72-8

Triethyl[(octa-1,3,7-trien-3-yl)oxy]silane

Cat. No.: B14526539
CAS No.: 62418-72-8
M. Wt: 238.44 g/mol
InChI Key: NHZJKWCMANKUJI-UHFFFAOYSA-N
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Description

Triethyl[(octa-1,3,7-trien-3-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an octa-1,3,7-trien-3-yloxy group. This compound is notable for its applications in organic synthesis and its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl[(octa-1,3,7-trien-3-yl)oxy]silane typically involves the reaction of octa-1,3,7-trien-3-ol with triethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Triethyl[(octa-1,3,7-trien-3-yl)oxy]silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrosilanes, bases like pyridine, and catalysts such as palladium on carbon. Reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions yield silyl ethers, while substitution reactions produce various substituted silanes .

Mechanism of Action

The mechanism of action of Triethyl[(octa-1,3,7-trien-3-yl)oxy]silane involves the formation of silyl ethers through the reaction of the silicon atom with various nucleophiles. The silicon-oxygen bond is highly stable, providing the compound with its unique chemical properties . The molecular targets and pathways involved in its reactions are primarily related to its ability to act as a hydride donor or acceptor in various chemical processes .

Properties

CAS No.

62418-72-8

Molecular Formula

C14H26OSi

Molecular Weight

238.44 g/mol

IUPAC Name

triethyl(octa-1,3,7-trien-3-yloxy)silane

InChI

InChI=1S/C14H26OSi/c1-6-11-12-13-14(7-2)15-16(8-3,9-4)10-5/h6-7,13H,1-2,8-12H2,3-5H3

InChI Key

NHZJKWCMANKUJI-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC(=CCCC=C)C=C

Origin of Product

United States

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